molecular formula C20H17BrN4O3S B2732031 1-(4-bromophenyl)-2-({8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)ethan-1-one CAS No. 901755-68-8

1-(4-bromophenyl)-2-({8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)ethan-1-one

カタログ番号: B2732031
CAS番号: 901755-68-8
分子量: 473.35
InChIキー: JKYKJQAAKBEGGA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(4-bromophenyl)-2-({8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)ethan-1-one is a high-purity synthetic organic compound intended for research and development purposes. The [1,2,4]triazolo[1,5-c]quinazoline core structure is a scaffold of significant interest in medicinal chemistry and materials science . Derivatives based on this structure have been investigated for various biological activities and as functional fluorophores due to their rigid, planar architecture . The specific bromophenyl and sulfanyl ethanone substituents on this molecule suggest its potential utility as a key intermediate in further synthetic transformations, such as metal-catalyzed cross-coupling reactions, which are commonly employed to create more complex molecular architectures for pharmaceutical and optical applications . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals. Researchers should handle this compound with appropriate precautions in a laboratory setting.

特性

IUPAC Name

1-(4-bromophenyl)-2-[(8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrN4O3S/c1-11-22-19-14-8-17(27-2)18(28-3)9-15(14)23-20(25(19)24-11)29-10-16(26)12-4-6-13(21)7-5-12/h4-9H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKYKJQAAKBEGGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=N1)C3=CC(=C(C=C3N=C2SCC(=O)C4=CC=C(C=C4)Br)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

1-(4-Bromophenyl)-2-({8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)ethan-1-one (CAS Number: 901736-17-2) is a compound of interest due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, focusing on cytotoxicity, anti-inflammatory properties, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of the compound is C25H19BrN4O3SC_{25}H_{19}BrN_{4}O_{3}S, with a molecular weight of 535.4 g/mol. The structure includes a bromophenyl group and a triazoloquinazoline moiety linked via a sulfanyl group.

PropertyValue
Molecular FormulaC25H19BrN4O3SC_{25}H_{19}BrN_{4}O_{3}S
Molecular Weight535.4 g/mol
CAS Number901736-17-2

Cytotoxicity

Recent studies have highlighted the cytotoxic effects of compounds similar to 1-(4-bromophenyl)-2-({8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)ethan-1-one against various cancer cell lines. For instance, derivatives of [1,2,4]triazolo[4,3-c]quinazolines have demonstrated significant cytotoxicity with IC50 values ranging from 2.44 to 9.43 μM against HepG2 and HCT-116 cell lines . Notably, compound 16 from this series exhibited IC50 values of 6.29 μM against HepG2 and 2.44 μM against HCT-116 cells.

Anti-inflammatory Activity

Compounds with similar structural frameworks have shown promising anti-inflammatory effects. For example, certain derivatives exhibited significant inhibition of paw edema in carrageenan-induced models . The most active anti-inflammatory agent among these was identified as having an activity index (AA) of 53.41%, indicating substantial efficacy in reducing inflammation markers.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the presence of specific functional groups significantly influences the biological activity of triazoloquinazoline derivatives. The incorporation of bulky substituents tends to enhance cytotoxic activity by improving binding affinity to DNA while maintaining lipophilicity for cellular uptake . The order of effectiveness for amine substitutions was found to be propylamine > ethanolamine > dimethylamine > morpholine > cyclohexylamine.

Case Studies

Several studies have explored the biological activities of related compounds:

  • Study on Triazoloquinazolines : A study demonstrated that derivatives with trifluoromethyl groups showed enhanced cytotoxicity due to increased hydrogen bonding capabilities with target receptors .
  • Anti-inflammatory Evaluation : Another research evaluated the anti-inflammatory potential of sulfanylalkyl carboxylic acid derivatives in acute inflammation models and found significant reductions in pro-inflammatory cytokines .

類似化合物との比較

Structural Analogues in the Triazoloquinazoline Family

Substituent Variations on the Triazoloquinazoline Core

  • Compound K11 (): 5-[2-(4-bromophenyl)-vinyl]-3-(diethylaminomethyl)-[1,2,4]triazolo[1,5-c]quinazolin-2-one. Key Differences: Replaces the sulfanyl linker with a vinyl group and introduces a diethylaminomethyl substituent. The diethylaminomethyl group enhances basicity and solubility, as evidenced by its IR peak at 3383 cm⁻¹ (N-H stretch) .
  • Compound AGN-PC-04HVSA () : 1-[(4-fluorophenyl)methylsulfanyl]-4-(2-methoxy-5-methylphenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one.
    • Key Differences : Substitutes the 4-bromophenyl group with a 4-fluorophenylmethylsulfanyl moiety and adds a methoxy-methylphenyl group.
    • Impact : Fluorine’s electronegativity increases metabolic stability, while the methoxy-methylphenyl group may enhance π-π stacking interactions .

Table 1: Structural and Spectral Comparison of Triazoloquinazoline Derivatives

Compound Core Structure Substituents (Positions) IR Key Peaks (cm⁻¹) Molecular Weight
Target Compound [1,2,4]Triazolo[1,5-c] 8,9-OCH₃, 2-CH₃, 5-S- linkage ~1593 (C=O), ~500 (C-Br) Not Provided
K11 () [1,2,4]Triazolo[1,5-c] 5-vinyl, 3-diethylaminomethyl 3383 (N-H), 1593 (C=O), 500 (Br) 461
AGN-PC-04HVSA (Ev10) [1,2,4]Triazolo[4,3-a] 1-(4-F-C₆H₄-CH₂S), 4-(2-OCH₃-5-CH₃-C₆H₃) 3459 (N-H), 1590 (C=O) 446.5
Quinazolinone and Sulfonamide Derivatives

Compound 1d () : 4-[(E)-2-{3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzenesulfonamide.

  • Key Differences: Replaces the triazoloquinazoline core with a quinazolinone ring and introduces a sulfonamide group.
  • Impact : The sulfonamide group (IR peaks at 3335, 3236 cm⁻¹) enhances hydrogen-bonding capacity, improving solubility. The ethenyl linker provides conformational rigidity compared to the sulfanyl group .
Sulfanyl vs. Sulfonyl Derivatives
  • Target Compound : The sulfanyl group may confer greater nucleophilicity, enabling disulfide bond formation in biological systems .
Bromophenyl-Containing Heterocycles
  • 5-{[(4-Bromophenyl)sulfonyl]phenyl} Oxazoles (): Incorporate a 4-bromophenylsulfonyl fragment into 1,3-oxazole derivatives. Cytotoxicity in Daphnia magna suggests bioactivity distinct from triazoloquinazolines .
  • 2-Bromo-1-[1-(4-bromophenyl)-triazolyl]ethanone (): Features dual bromine atoms but lacks the quinazoline scaffold. Crystal packing shows Br⋯N interactions (3.20 Å), influencing solid-state stability .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。